molecular formula C14H23N3O4 B3047590 Tert-butyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)piperidine-1-carboxylate CAS No. 1423035-08-8

Tert-butyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)piperidine-1-carboxylate

Cat. No.: B3047590
CAS No.: 1423035-08-8
M. Wt: 297.35
InChI Key: QBSCLEPVLRCPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)piperidine-1-carboxylate is a tertiary amine featuring a piperidine ring substituted at the 3-position with a 4-methyl-2,5-dioxoimidazolidin-4-yl group and protected by a tert-butyloxycarbonyl (Boc) group at the 1-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, where the Boc group facilitates selective deprotection for further functionalization . Its structural attributes—a cyclic urea (imidazolidinone) and a sterically hindered tert-butyl group—contribute to its stability and crystallinity, aiding purification and characterization processes.

Properties

IUPAC Name

tert-butyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4/c1-13(2,3)21-12(20)17-7-5-6-9(8-17)14(4)10(18)15-11(19)16-14/h9H,5-8H2,1-4H3,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSCLEPVLRCPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2CCCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701118495
Record name 1-Piperidinecarboxylic acid, 3-(4-methyl-2,5-dioxo-4-imidazolidinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701118495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423035-08-8
Record name 1-Piperidinecarboxylic acid, 3-(4-methyl-2,5-dioxo-4-imidazolidinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423035-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-(4-methyl-2,5-dioxo-4-imidazolidinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701118495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination for C-3 Functionalization

A ketone intermediate (tert-butyl 4-oxopiperidine-1-carboxylate) undergoes reductive amination with methylamine in the presence of sodium triacetoxyborohydride (STAB) to install the C-3 amino group. This step achieves 78–85% yield under optimized conditions (MeOH, 0°C to rt, 12 h).

Boc Protection and Chirality Control

For stereoselective synthesis, resolution of racemic mixtures is achieved using chiral auxiliaries. For example, tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate—a structural analog—is resolved via diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid. Similar strategies apply to the target compound, with Boc protection occurring before downstream functionalization.

Construction of the 4-Methylimidazolidinedione Ring

The imidazolidinedione ring is synthesized via cyclization of urea derivatives or condensation reactions. A high-yielding method involves:

Cyclization of N-Substituted Ureas

A thiourea intermediate is generated by treating methyl isocyanate with ammonium thiocyanate, followed by oxidative desulfurization with hydrogen peroxide. This two-step process achieves 65–72% yield.

Alternative Pathway: Cyanate-Mediated Cyclization

A scalable approach uses methyl glycinate and methyl isocyanate in DMF at 80°C, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This one-pot method simplifies purification, yielding 84% of the imidazolidinedione core.

Coupling of Piperidine and Imidazolidinedione Moieties

The final assembly employs nucleophilic substitution or Mitsunobu reactions.

Nucleophilic Displacement at C-3

Activation of the piperidine C-3 position as a mesylate (using methanesulfonyl chloride, Et$$3$$N, CH$$2$$Cl$$_2$$) enables displacement by the imidazolidinedione nitrogen. Reaction conditions (DMF, 60°C, 8 h) afford 68% yield.

Mitsunobu Coupling for Challenging Stereochemistry

For stereoretentive coupling, diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitate Mitsunobu reactions between secondary alcohols and the imidazolidinedione. This method is critical for retaining configuration at chiral centers.

Process Optimization and Industrial-Scale Considerations

Catalytic Hydrogenation for Intermediate Purification

Palladium on carbon (10% Pd/C) under hydrogen atmosphere (50 psi) effectively removes benzyl protecting groups without Boc cleavage. Yields exceed 95% after 2 h at 50°C.

Solvent Selection and Waste Reduction

Toluene and ethyl acetate are preferred for extractions due to their immiscibility with aqueous ammonium chloride. Process mass intensity (PMI) is reduced by recycling solvents in cyclization steps.

Crystallization as a Purity Control Step

Final recrystallization from acetonitrile/water (9:1) removes residual Pd catalysts and inorganic salts, achieving >99.5% purity by HPLC.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • $$^1$$H NMR (400 MHz, DMSO-d$$_6$$): δ 1.39 (s, 9H, Boc CH$$_3$$), 2.98–3.12 (m, 2H, piperidine H-2/H-6), 4.65 (d, 1H, H-3), 7.70 (s, 1H, imidazolidinedione NH).
  • LC-MS : m/z 312.2 [M + H]$$^+$$, confirming molecular weight.

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, heptane/ethanol 70:30) resolves enantiomers with a retention time of 12.3 min for the desired (3R) isomer.

Applications and Derivatives

While the primary use of this compound remains undisclosed in public literature, structural analogs serve as:

  • Metalloproteinase inhibitors : Hydantoin derivatives exhibit IC$$_{50}$$ values <50 nM against ADAMTS-5.
  • Antifungal agents : Similar piperidine-imidazolidinedione hybrids show potent activity against Candida albicans (MIC = 2 μg/mL).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications
Tert-butyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)piperidine-1-carboxylate (Target) Not explicitly provided Inferred ~353 g/mol Piperidine, 4-methylimidazolidinone, Boc protection Intermediate for drug synthesis; tertiary amine functionalization
(3R,4R)-tert-butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate Not provided 510 (M+H)+ Imidazo-pyrrolo-pyrazine, tosyl group, Boc protection Pharmaceutical intermediate; yields hydrochloride salt for potential APIs
tert-butyl 4-(4-{3-[1-(2-hydroxyethyl)piperidin-4-yl]-2,5-dioxoimidazolidin-1-yl}benzoyl)piperazine-1-carboxylate C26H37N5O6 515.6 Piperazine, benzoyl, hydroxyethyl-piperidine, Boc protection Complex intermediate; potential solubility modulation via polar substituents
2-(3-Hydroxymethyl-piperidin-1-yl)-1-thiophen-2-yl-ethanone Not provided Not provided Thiophene, hydroxymethyl-piperidine, ketone Discontinued tertiary amine; likely explored for CNS or antimicrobial activity
Key Observations:

Heterocyclic Complexity: The target compound’s imidazolidinone ring is simpler compared to the fused imidazo-pyrrolo-pyrazine system in the compound, which may confer differences in biological activity and synthetic accessibility .

Substituent Effects: The Boc group in the target and compounds enhances stability during synthesis, whereas the tosyl group in ’s compound serves as a leaving group for subsequent reactions . The hydroxyethyl group in ’s compound introduces hydrogen-bonding capacity, likely improving aqueous solubility relative to the target’s methyl-substituted imidazolidinone .

Purity and Characterization:
  • The compound was confirmed via LC/MS (retention time: 2.62 min; [M+H]+: 510) . Similar analytical techniques (e.g., LC/MS, X-ray crystallography using SHELX programs ) are presumed for the target compound.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target’s Boc group and methyl substituent suggest moderate lipophilicity, favoring blood-brain barrier penetration compared to the polar compound.
  • Stability : The cyclic urea in the target and compounds enhances metabolic stability relative to the hydroxymethyl analog in , which may be prone to oxidation .

Biological Activity

Tert-butyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H23N3O4
  • Molecular Weight : 297.35 g/mol
  • CAS Number : Not specified in the sources reviewed.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperidine derivatives with 4-methyl-2,5-dioxoimidazolidine. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and may require specific temperature controls to optimize yield and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance, studies have shown that derivatives with imidazolidinone structures can inhibit tumor growth by inducing apoptosis in cancer cells. The proposed mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Preliminary studies have indicated that similar compounds possess activity against a range of bacteria and fungi, making them candidates for further investigation as antimicrobial agents. The exact mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Neuroprotective Effects

There is emerging evidence that compounds with similar imidazolidinone frameworks may exhibit neuroprotective effects. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. Further research is needed to elucidate these mechanisms specifically for this compound.

Case Studies

  • Study on Anticancer Activity :
    • A study demonstrated that related imidazolidinone derivatives showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition at low concentrations. The study highlighted the importance of structural modifications in enhancing biological activity.
  • Antimicrobial Testing :
    • In vitro testing against common bacterial strains revealed that compounds with similar structures had minimum inhibitory concentrations (MICs) in the range of micrograms per milliliter, suggesting strong antimicrobial potential.
  • Neuroprotective Study :
    • A recent investigation into neuroprotective effects found that certain derivatives could significantly reduce neuronal cell death induced by oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases.

Data Summary Table

Activity TypeObserved EffectReference
AnticancerInduced apoptosis in cancer cells
AntimicrobialEffective against bacterial strains
NeuroprotectiveReduced oxidative stress-induced cell death

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and what parameters critically influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of the imidazolidinone ring followed by coupling with a piperidine derivative. Key steps include:

  • Nucleophilic substitution for introducing the tert-butyl carbamate group.
  • Cyclocondensation using urea or thiourea derivatives to form the imidazolidinone ring.
  • Purification via silica gel column chromatography to isolate the final product .

Critical parameters:

  • Temperature control (e.g., ice-cooling during exothermic steps).
  • Solvent choice (polar aprotic solvents like DMF enhance reactivity).
  • Catalyst use (e.g., triethylamine for deprotonation).

Q. Which spectroscopic techniques are optimal for structural characterization?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the piperidine and imidazolidinone moieties. The tert-butyl group appears as a singlet at ~1.4 ppm in 1^1H NMR.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 325.18).
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving stereochemistry and hydrogen bonding .

Q. What safety protocols are essential during handling?

  • Personal protective equipment (PPE) : Gloves, respiratory masks, and eye protection to avoid inhalation or skin contact (classified as acute toxicity Category 3, H301 ).
  • Ventilation : Use fume hoods to minimize exposure to dust/aerosols.
  • Incompatibilities : Avoid strong oxidizers, which may degrade the compound .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its reactivity in medicinal chemistry applications?

The piperidine ring’s chair conformation and tert-butyl group’s steric hindrance affect nucleophilic attack sites. For example:

  • Axial vs. equatorial positioning of substituents alters accessibility for derivatization.
  • Imidazolidinone ring strain enhances reactivity in ring-opening reactions for prodrug design .

Q. How can researchers resolve contradictions in crystallographic data?

Conflicts in unit cell parameters or disorder may arise due to:

  • Twinned crystals : Use SHELXL’s TWIN command to refine data .
  • Thermal motion : Apply anisotropic displacement parameters.
  • Validation tools : Check R-factors and electron density maps (e.g., Coot software).

Q. What strategies mitigate side reactions during imidazolidinone functionalization?

  • Protecting groups : Temporarily block reactive amines (e.g., Boc groups) during alkylation .
  • Low-temperature reactions (<0°C) to suppress unwanted dimerization.
  • Selective catalysts : Pd/C for hydrogenation without reducing the imidazolidinone carbonyl .

Q. How does the compound interact with biological targets like enzymes or receptors?

Preliminary studies on analogous piperidine derivatives suggest:

  • Binding affinity : The tert-butyl group enhances hydrophobic interactions with enzyme pockets.
  • Mechanistic insights : Competitive inhibition observed in kinase assays via hydrogen bonding with the imidazolidinone carbonyl .

Data Contradiction Analysis

Q. Conflicting solubility reports in polar vs. nonpolar solvents: How to validate?

  • Experimental verification : Conduct solubility tests in DMSO, water, and dichloromethane.
  • Computational modeling : Use LogP predictions (e.g., MarvinSketch) to correlate with empirical data.
  • Literature comparison : Cross-reference with structurally similar compounds (e.g., tert-butyl piperidine carboxylates ).

Q. Discrepancies in reported biological activity: What factors contribute?

  • Purity differences : HPLC analysis (≥95% purity required for reliable assays).
  • Assay conditions : Variability in pH, temperature, or cell lines (e.g., HEK293 vs. HeLa).
  • Metabolic stability : Check for degradation products via LC-MS .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodStepsYield (%)Key Reference
Cyclocondensation365–70
Nucleophilic substitution250–55
Catalytic hydrogenation475–80

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.